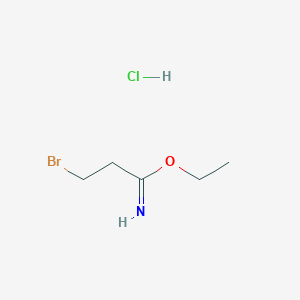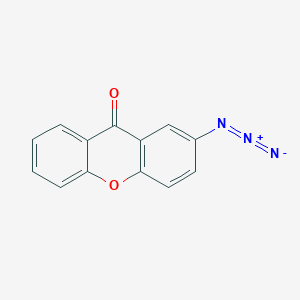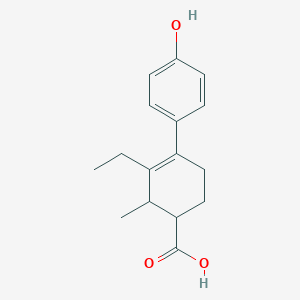
5,5'-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is a compound that belongs to the class of oxathiazoles. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two oxathiazole rings connected by an ethane-1,2-diyl linker, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing thiourea and an appropriate dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxathiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxathiazole rings into thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxathiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted oxathiazoles, depending on the nucleophile used.
Applications De Recherche Scientifique
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets. The oxathiazole rings can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes, which can influence cellular pathways and biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde : A compound with similar structural features but different functional groups, used in the synthesis of covalent organic frameworks.
- Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate) : Another compound with an ethane-1,2-diyl linker but different ring structures, used in materials science.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is unique due to its oxathiazole rings, which impart specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its structural versatility make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17452-76-5 |
|---|---|
Formule moléculaire |
C6H4N2O4S2 |
Poids moléculaire |
232.2 g/mol |
Nom IUPAC |
5-[2-(2-oxo-1,3,4-oxathiazol-5-yl)ethyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C6H4N2O4S2/c9-5-11-3(7-13-5)1-2-4-8-14-6(10)12-4/h1-2H2 |
Clé InChI |
ZWDQVAYATKWHHM-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=NSC(=O)O1)C2=NSC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

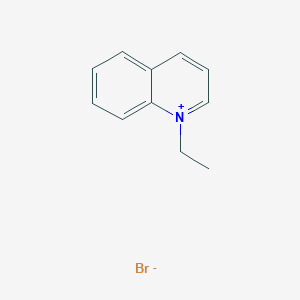
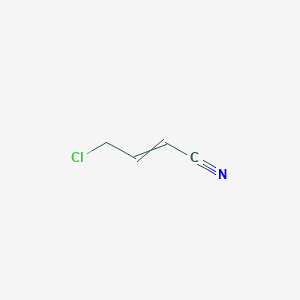
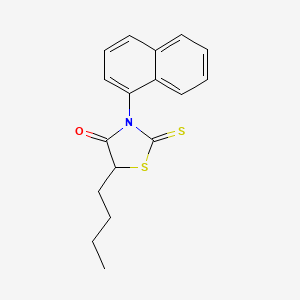
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

